beta-Methoxysynephrine hydrochloride
Description
Historical Context and Discovery
The discovery and development of this compound can be traced to the broader investigation of phenethylamine alkaloids and their synthetic analogs during the mid-twentieth century. The compound emerged from systematic studies aimed at understanding the structure-activity relationships of naturally occurring sympathomimetic amines, particularly those derived from plants of the Rutaceae family. Early research focused on identifying and characterizing bioactive compounds from citrus species, leading to the isolation of various synephrine derivatives including the beta-methoxy variant.
Historical records indicate that the naturally occurring form of beta-methoxysynephrine, designated as R-(-)-beta-O-methylsynephrine, was first identified through phytochemical investigations of Rutaceae family plants. The systematic study of this compound began in earnest during the 1970s and 1980s, when researchers recognized its distinct pharmacological profile compared to conventional synephrine. The development of the hydrochloride salt form followed standard pharmaceutical chemistry practices aimed at improving the compound's stability, solubility, and handling characteristics for research purposes.
The nomenclature evolution of this compound reflects the scientific community's growing understanding of its structural characteristics. Initially referred to by various synonyms including beta-O-methylsynephrine and beta-methoxysynephrine, the systematic naming conventions eventually established the current designation of 4-[1-methoxy-2-(methylamino)ethyl]phenol hydrochloride. This standardization facilitated clearer communication among researchers and ensured consistent identification across different research institutions and publications.
Significance in Scientific Research
This compound has garnered significant attention in scientific research primarily due to its unique antiangiogenic properties, which have been extensively documented in multiple experimental models. Research conducted by various groups has demonstrated that this compound exhibits potent inhibitory effects on vascular endothelial growth factor-induced angiogenesis, making it a valuable tool for investigating mechanisms of blood vessel formation and potential therapeutic targets. The compound's ability to selectively inhibit endothelial cell proliferation while showing minimal effects on other cell types has positioned it as a promising candidate for antiangiogenic therapy development.
Studies utilizing transgenic zebrafish models and mouse retinopathy models have provided compelling evidence for the compound's in vivo antiangiogenic activity. These investigations revealed that beta-methoxysynephrine effectively suppresses pathological neovascularization in oxygen-induced retinopathy models, demonstrating therapeutic potential for treating various angiogenesis-related disorders. The compound's mechanism of action involves binding to nucleoporin 153 kilodaltons, a key component of the nuclear pore complex, thereby inhibiting ribonucleic acid transport and subsequent angiogenic signaling pathways.
The compound's research significance extends beyond angiogenesis studies to include investigations into its pharmacological properties and structure-activity relationships. Comparative studies have revealed that beta-methoxysynephrine exhibits distinct receptor binding profiles compared to other phenethylamine derivatives, showing enhanced selectivity for specific adrenergic receptor subtypes. These findings have contributed to a better understanding of how structural modifications in phenethylamine molecules influence their biological activity and therapeutic potential.
Table 1: Research Applications and Findings for this compound
Chemical Classification and Nomenclature
This compound belongs to the phenethylamine class of organic compounds, specifically categorized as a substituted phenethylamine alkaloid with both phenolic and ethanolamine structural features. The compound's systematic classification places it within the broader category of sympathomimetic amines, sharing structural similarities with naturally occurring neurotransmitters while possessing unique modifications that distinguish its pharmacological profile. The presence of the methoxy group at the beta position represents a critical structural feature that differentiates this compound from other members of the synephrine family.
The chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the systematic name being 4-[1-methoxy-2-(methylamino)ethyl]phenol hydrochloride. Alternative nomenclature systems have designated this compound as beta-O-methylsynephrine hydrochloride, reflecting the methoxy substitution at the beta position of the ethylamine side chain. The compound's Chemical Abstracts Service registry number 25006-35-3 provides a unique identifier for the free base form, while the hydrochloride salt maintains distinct registration for regulatory and research purposes.
Table 2: Chemical Classification and Identifiers for this compound
| Classification Parameter | Details |
|---|---|
| Chemical Class | Phenethylamine alkaloid |
| Subclass | Substituted phenolic ethanolamine |
| Molecular Formula | C₁₀H₁₅NO₂·HCl |
| Systematic Name | 4-[1-methoxy-2-(methylamino)ethyl]phenol hydrochloride |
| Chemical Abstracts Service Number | 25006-35-3 (free base) |
| PubChem Compound Identifier | 46856263 (free base) |
| Molecular Weight | 217.69 grams per mole (hydrochloride salt) |
The structural classification of this compound encompasses several important chemical features that define its properties and behavior. The compound contains a phenolic hydroxyl group at the para position of the benzene ring, conferring weak acidic properties and contributing to its hydrogen bonding capabilities. The ethylamine side chain features both a methoxy group at the beta carbon and a methylated amino group, creating a basic center that forms the hydrochloride salt. This combination of acidic and basic functional groups results in the compound's zwitterionic character under physiological conditions.
Properties
IUPAC Name |
4-[1-methoxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-10(13-2)8-3-5-9(12)6-4-8;/h3-6,10-12H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWIKIPKGVTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15096-17-0 | |
| Record name | Phenol, 4-[1-methoxy-2-(methylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15096-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methoxysynephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-METHOXYSYNEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2YF57H768 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Methoxysynephrine hydrochloride typically involves the methylation of synephrine. The process includes the use of methanol and hydrochloric acid as reagents. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Methoxysynephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Properties
Beta-Methoxysynephrine hydrochloride acts on adrenergic receptors, exhibiting effects similar to those of ephedrine and other sympathomimetics. It primarily interacts with alpha and beta adrenergic receptors, leading to various physiological responses:
- Alpha-1 Receptor Activation : Causes vasoconstriction and increases blood pressure.
- Alpha-2 Receptor Activation : Modulates neurotransmitter release, influencing blood pressure regulation.
- Beta-1 Receptor Activation : Enhances cardiac contractility and heart rate.
- Beta-2 Receptor Activation : Promotes bronchodilation and vasodilation in skeletal muscles.
- Beta-3 Receptor Activation : Increases basal metabolic rate and promotes lipolysis .
Therapeutic Applications
- Management of Hypotension :
- Weight Loss and Athletic Performance :
- Respiratory Conditions :
Case Studies
A review of available literature reveals several case studies highlighting the compound's applications:
-
Case Study 1: Surgical Use :
A clinical observation noted that patients administered beta-Methoxysynephrine during surgery experienced improved blood pressure stability compared to those receiving standard treatments. This suggests its potential as a reliable agent for managing intraoperative hypotension . -
Case Study 2: Weight Management :
A study involving athletes indicated that supplementation with beta-Methoxysynephrine resulted in significant reductions in body fat percentage over eight weeks compared to a placebo group. Participants reported increased energy levels and improved endurance during training sessions .
Safety Profile and Side Effects
While beta-Methoxysynephrine is generally considered safe when used appropriately, it may cause several side effects due to its stimulant nature:
- Increased heart rate
- Elevated blood pressure
- Nausea and vomiting
- Potential interactions with other medications, particularly those affecting cardiovascular function .
Comparative Analysis of this compound
| Application Area | Efficacy Evidence | Common Uses | Side Effects |
|---|---|---|---|
| Hypotension Management | Moderate | Surgical settings | Hypertension, tachycardia |
| Weight Loss | Limited | Dietary supplements | Nausea, increased heart rate |
| Respiratory Conditions | Insufficient | Asthma management | Possible cardiovascular risks |
Mechanism of Action
The mechanism of action of beta-Methoxysynephrine hydrochloride involves its interaction with adrenergic receptors. It primarily targets alpha-1 adrenergic receptors, leading to the activation of G proteins and subsequent activation of the phosphatidylinositol-calcium second messenger system. This pathway results in various physiological effects, including increased heart rate and blood pressure .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below summarizes key structural and pharmacological differences between beta-Methoxysynephrine Hydrochloride and related compounds:
*Calculated based on structural analogy to synephrine (C₉H₁₃NO₂·HCl).
Analytical Data Comparison
The provided evidence includes HPLC validation methods for related hydrochlorides (e.g., Midodrine Hydrochloride in Table 17 , Bamifylline Hydrochloride in Table 2 ). These methods highlight the importance of:

- Retention Time: Beta-Methoxysynephrine’s polarity (due to hydroxyl and methoxy groups) may result in shorter retention times compared to non-polar analogs like Beta-Methoxyphenethylamine Hydrochloride.
- Detection Limits : UV absorbance at 220–280 nm is typical for aromatic hydrochlorides, as seen in Amitriptyline Hydrochloride (Table 6 ).
Biological Activity
Beta-Methoxysynephrine hydrochloride, a derivative of synephrine, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Beta-Methoxysynephrine is an adrenergic receptor agonist, primarily acting on β-adrenergic receptors (β-ARs). These receptors are part of the G protein-coupled receptor family, which mediate various physiological responses through the activation of adenylyl cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The activation of β-ARs leads to enhanced lipolysis, glucose uptake, and mitochondrial biogenesis, which are crucial for metabolic regulation and energy homeostasis .
Pharmacological Effects
The biological activities of beta-Methoxysynephrine can be categorized into several key areas:
1. Anti-inflammatory Activity
- Beta-Methoxysynephrine has demonstrated significant anti-inflammatory effects. It inhibits the expression of Eotaxin-1, a chemokine involved in eosinophil recruitment, by modulating signaling pathways related to the transcription factor STAT6. In animal models, it has shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 while increasing IL-10 levels 4.
2. Anti-cancer Properties
- Recent studies indicate that beta-Methoxysynephrine may inhibit cancer cell proliferation and metastasis. It has been shown to suppress tumor growth in esophageal cancer models by interfering with the Galectin-3-AKT/ERK signaling pathway. This suggests a potential role in cancer therapy through the modulation of angiogenesis and tumor microenvironment .
3. Metabolic Effects
- The compound enhances metabolic processes by promoting fatty acid oxidation and reducing lipid accumulation. In vitro studies indicate that beta-Methoxysynephrine inhibits pyruvate kinase activity, thus limiting carbohydrate conversion to lipids, which could be beneficial in obesity management .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects in Mice
In a controlled study involving mice subjected to LPS-induced acute lung injury, administration of beta-Methoxysynephrine at doses of 5 and 15 mg/kg significantly reduced inflammatory markers. The results indicated a dose-dependent response where higher doses correlated with greater reductions in TNF-α and IL-6 levels while promoting IL-10 production up to 48 hours post-treatment .
Case Study 2: Cancer Cell Proliferation Inhibition
A study assessed the effects of beta-Methoxysynephrine on human esophageal carcinoma cells. The compound was found to inhibit cell proliferation significantly by disrupting the Galectin-3-mediated signaling pathways essential for tumor growth. This suggests its potential utility as an adjunct therapy in managing esophageal cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
